![molecular formula C15H23NO3 B3855672 4-{2-[2-(3-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B3855672.png)
4-{2-[2-(3-methylphenoxy)ethoxy]ethyl}morpholine
Overview
Description
4-{2-[2-(3-methylphenoxy)ethoxy]ethyl}morpholine, also known as MEM, is a chemical compound that has been widely used in scientific research. This molecule belongs to the class of morpholine derivatives and has been found to have a variety of applications in the field of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of 4-{2-[2-(3-methylphenoxy)ethoxy]ethyl}morpholine is not fully understood, but it is believed to interact with specific amino acid residues in ion channels through hydrogen bonding and hydrophobic interactions. This interaction can alter the conformation and function of the ion channel, leading to changes in ion flux and cellular signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific ion channel being studied and the concentration of this compound used. In general, this compound has been found to modulate ion channel activity and cellular signaling pathways, leading to changes in cellular excitability, neurotransmitter release, and synaptic plasticity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-{2-[2-(3-methylphenoxy)ethoxy]ethyl}morpholine in lab experiments is its ability to selectively label specific amino acid residues in ion channels, allowing for detailed studies of channel structure and function. This compound is also relatively easy to synthesize and purify, making it a cost-effective molecular probe. However, one limitation of using this compound is that it may not be suitable for all ion channels or experimental conditions, and its effects on cellular signaling pathways may be complex and difficult to interpret.
Future Directions
There are many potential future directions for research on 4-{2-[2-(3-methylphenoxy)ethoxy]ethyl}morpholine and its applications in biochemistry and pharmacology. One area of interest is the development of new analogs of this compound with improved selectivity and potency for specific ion channels. Another direction is the use of this compound as a tool for studying the role of ion channels in disease states, such as epilepsy and chronic pain. Overall, this compound has great potential as a molecular probe for studying ion channels and cellular signaling pathways, and further research in this area is likely to yield important insights into the mechanisms of cellular function and disease.
Scientific Research Applications
4-{2-[2-(3-methylphenoxy)ethoxy]ethyl}morpholine has been used in a variety of scientific research applications due to its unique chemical structure and properties. One of the most common uses of this compound is as a molecular probe for studying the structure and function of ion channels in cells. This compound can be used to selectively label specific amino acid residues in ion channels, allowing researchers to study the conformational changes and functional properties of these channels.
properties
IUPAC Name |
4-[2-[2-(3-methylphenoxy)ethoxy]ethyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-14-3-2-4-15(13-14)19-12-11-18-10-7-16-5-8-17-9-6-16/h2-4,13H,5-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGBGRUDPJDWKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCOCCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-cyclopropyl-1'-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B3855594.png)
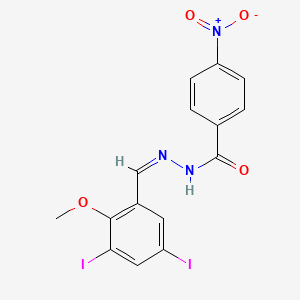
![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B3855604.png)
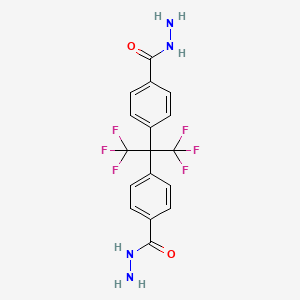
![2,3-bis{[(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}naphthoquinone](/img/structure/B3855621.png)
![[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone](/img/structure/B3855638.png)
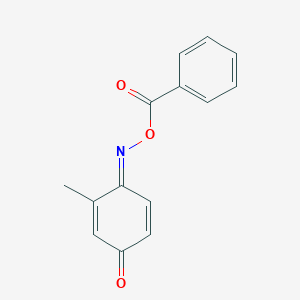
![3-fluoro-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B3855646.png)
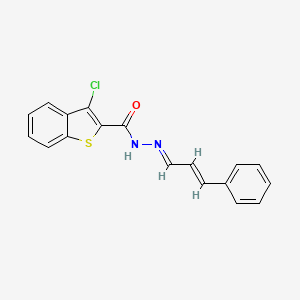
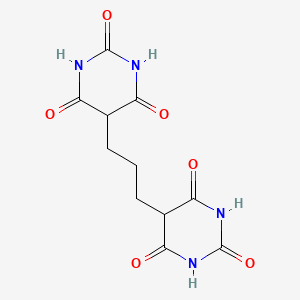

![1-(2-chlorobenzyl)-4-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B3855679.png)
